molecular formula C5H2BrF3N2O B6192802 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde CAS No. 2091160-98-2

5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B6192802
CAS No.: 2091160-98-2
M. Wt: 243
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods allow for better control of reaction parameters and can be more easily scaled up for large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and other halides

Major Products Formed

    Oxidation: 5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

    Reduction: 5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of its imidazole ring, bromine atom, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2091160-98-2

Molecular Formula

C5H2BrF3N2O

Molecular Weight

243

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.